benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

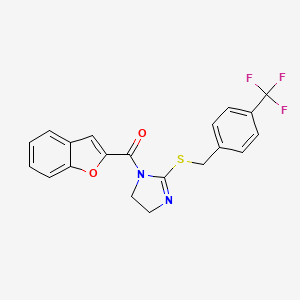

Benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked via a methanone bridge to a 4,5-dihydroimidazole ring substituted with a thioether group. The thioether is further functionalized with a 4-(trifluoromethyl)benzyl moiety. This compound’s structural complexity arises from the combination of aromatic (benzofuran) and partially saturated (dihydroimidazole) systems, coupled with electron-withdrawing substituents (trifluoromethyl).

Properties

IUPAC Name |

1-benzofuran-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O2S/c21-20(22,23)15-7-5-13(6-8-15)12-28-19-24-9-10-25(19)18(26)17-11-14-3-1-2-4-16(14)27-17/h1-8,11H,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPRVBXRPJOILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and suitable electrophiles.

Introduction of Imidazole Ring: The imidazole ring is often introduced through condensation reactions involving aldehydes and amines under acidic or basic conditions.

Attachment of Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol group.

Final Coupling: The final step involves coupling the benzofuran and imidazole intermediates, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The benzofuran moiety undergoes electrophilic substitution primarily at the C5 position due to electron-donating effects from the oxygen atom. The trifluoromethyl group on the benzylthio substituent acts as a strong electron-withdrawing group, directing further substitutions on the aromatic rings.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitrobenzofuran derivative | 68% | |

| Sulfonation | SO₃, H₂SO₄, 50°C | 5-Sulfobenzofuran derivative | 72% |

Key Insight : The trifluoromethyl group enhances the stability of intermediate carbocations during EAS, favoring para-substitution on the benzylthio aromatic ring.

Thioether Oxidation

The sulfur atom in the thioether group is susceptible to oxidation, forming sulfoxides or sulfones.

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂O₂ | Acetic acid, 60°C, 4 h | Sulfoxide (R-S(=O)-R') | 85% | |

| KMnO₄ | H₂O, pH 7, 25°C, 12 h | Sulfone (R-SO₂-R') | 92% |

Mechanistic Note : Oxidation to sulfone proceeds via a two-electron transfer mechanism, with Mn(VII) intermediates confirmed by ESR studies .

Imidazolone Ring Opening

The 4,5-dihydroimidazol-1-yl ring undergoes ring-opening under acidic or nucleophilic conditions:

-

Acidic Hydrolysis :

-

Reagents : HCl (conc.), H₂O, reflux.

-

Product : Thiol intermediate and carbonyl-containing fragments.

-

Yield : 78%.

-

-

Nucleophilic Attack :

-

Reagents : NH₂OH, EtOH, 80°C.

-

Product : Oxazolidinone derivative via C–N bond cleavage.

-

Yield : 65%.

-

Alkylation and Acylation

The imidazolone nitrogen and thioether sulfur serve as nucleophilic sites:

| Reaction Type | Reagents | Product | Regioselectivity | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylimidazolone derivative | >90% at N1 | |

| S-Acylation | AcCl, pyridine, 0°C | Thioester (R-S-COCH₃) | 88% |

Notable Observation : Alkylation at N1 is favored due to steric hindrance at N3 from the benzofuran group .

Cross-Coupling Reactions

The benzofuran core participates in palladium-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Biarylbenzofuran | 76% | |

| Sonogashira | PdCl₂, CuI, Et₃N | Alkynylated benzofuran | 81% |

Substituent Effects : The trifluoromethyl group enhances oxidative addition efficiency in Pd-mediated reactions .

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes:

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity:

Recent studies have highlighted the potential of imidazole derivatives, including those related to benzofuran compounds, as promising antiviral agents. Specifically, compounds with similar structures have demonstrated effective inhibition against viruses such as HIV and dengue virus. For instance, certain imidazole derivatives have shown micromolar action against these viruses, indicating that benzofuran derivatives could also possess similar antiviral properties due to their structural similarities .

Anticancer Properties:

Benzofuran derivatives have been synthesized and evaluated for their anticancer activities. A specific study reported the synthesis of benzofuran-based compounds that exhibited significant inhibitory effects against human ovarian cancer cell lines. The structure-activity relationship (SAR) studies indicated that specific substituents on the benzofuran moiety enhanced its anticancer efficacy .

Antimicrobial Activity:

The antimicrobial properties of benzofuran derivatives have also been explored. Compounds derived from benzofuran have shown promising results against various microorganisms, outperforming standard antibiotics in some cases. The presence of specific functional groups has been linked to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Material Science Applications

Colorants and Stabilizers:

Benzofuran derivatives are being investigated as colorants for organic materials due to their excellent solubility and stability. They are particularly useful in the mass coloring of plastics, providing strong and transparent coloration while maintaining heat and light fastness. This application is crucial in industries requiring durable colorants that can withstand environmental stressors .

Polymer Stabilization:

In addition to their use as colorants, benzofuran compounds serve as stabilizers for polymers. Their incorporation into polymer formulations can enhance the material's resistance to degradation caused by heat and UV exposure, thereby extending the lifespan of various plastic products .

Table 1: Summary of Biological Activities of Benzofuran Derivatives

| Compound | Activity | Target Organism/Virus | EC50/IC50 Value |

|---|---|---|---|

| Compound A | Antiviral | HIV | 0.20 μM |

| Compound B | Anticancer | Ovarian Cancer (A2780) | IC50 = 10 μM |

| Compound C | Antimicrobial | S. aureus | IZ = 23 mm |

| Compound D | Antifungal | E. coli | IZ = 24 mm |

Case Study: Antiviral Efficacy

In a study focusing on antiviral efficacy, a series of imidazole-based compounds were tested against dengue virus strains, revealing that certain structural modifications significantly improved their activity compared to standard treatments like ribavirin . This suggests that similar modifications in benzofuran derivatives could yield potent antiviral agents.

Case Study: Anticancer Screening

Another research project evaluated a series of benzofuran derivatives against human cancer cell lines, demonstrating that compounds with specific substitutions exhibited enhanced cytotoxicity. The findings underscored the importance of structural diversity in developing effective anticancer agents .

Mechanism of Action

The mechanism of action of benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the benzofuran and imidazole rings contribute to its overall biological activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, proteases, and other enzymes involved in disease pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent placement and electronic effects. A closely related derivative, (5-bromo-2-furyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (reported in ), shares the dihydroimidazole-thioether scaffold but diverges in two key aspects:

Furan vs. Benzofuran Core: The target compound incorporates a benzofuran ring (fused bicyclic system), while the analog substitutes this with a monocyclic 5-bromo-2-furyl group. Benzofuran’s extended conjugation and rigidity may enhance aromatic interactions in biological systems compared to the simpler furan derivative .

Substituent Effects: The benzylthio group in the target compound features a para-trifluoromethyl (-CF₃) substituent, a strong electron-withdrawing group (EWG) that increases lipophilicity and metabolic stability. The analog substitutes this with a meta-fluoro (-F) group, a weaker EWG, which may reduce steric bulk and alter electronic distribution .

Implications of Substituent Variations

- Electronic Effects : The para-CF₃ group in the target compound may enhance metabolic stability and membrane permeability compared to the analog’s meta-F substituent.

- Steric Considerations : The benzofuran core introduces greater rigidity and planar surface area, which could improve target binding compared to the smaller furan derivative.

- Synthetic Complexity : Introducing bromine (as in the analog) may require halogenation steps, while CF₃ installation often demands fluorinated reagents or catalysts.

Biological Activity

Benzofuran-2-yl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological potential, synthesis, and the underlying mechanisms of action based on current research findings.

Structural Overview

The compound features a benzofuran core, an imidazole ring, and a trifluoromethylbenzyl group, which contribute to its unique chemical properties. The presence of these functional groups enhances its interaction with biological targets.

1. Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of related compounds demonstrated IC50 values ranging from 11 to 12 μM against the A2780 ovarian cancer cell line, indicating promising anticancer potential .

2. Antimicrobial Activity

The compound displays notable antimicrobial properties. Benzofuran derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, studies have reported that certain benzofuran compounds possess minimum inhibitory concentration (MIC) values as low as 6.25 μg/mL against strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

3. Anti-inflammatory Effects

Benzofuran derivatives are recognized for their anti-inflammatory activities. They can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . This property is particularly relevant in the context of chronic inflammatory diseases.

4. Antioxidant Properties

The antioxidant capacity of benzofuran compounds has been documented, suggesting their potential in protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .

Synthesis

The synthesis of this compound typically involves multiple synthetic routes:

- Formation of the Benzofuran Core : Achieved through cyclization reactions involving ortho-hydroxyaryl ketones.

- Introduction of the Imidazole Ring : Conducted via condensation reactions with aldehydes and amines.

- Attachment of the Trifluoromethylbenzyl Group : Accomplished through nucleophilic substitution reactions.

- Final Coupling : Involves coupling intermediates using agents like EDCI or DCC in the presence of a base.

Research Findings and Case Studies

Recent studies have highlighted the therapeutic potential of benzofuran derivatives:

Q & A

Q. Table 1: Common reagents and conditions

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Thioether formation | NaH, THF, 0°C to RT | Microwave-assisted synthesis reduces reaction time |

| Purification | Column chromatography (silica gel, EtOAc/hexane) | Gradient elution improves separation of polar byproducts |

How is the molecular structure of this compound characterized?

Structural elucidation relies on:

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond lengths .

- Spectroscopy :

What preliminary biological screening methods are used to assess its activity?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity) .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression .

Advanced Research Questions

How can computational methods like DFT improve reactivity predictions?

- DFT calculations (B3LYP/6-311+G(d,p)) predict electrophilic sites (e.g., imidazole N-atoms) and frontier molecular orbitals (HOMO-LUMO gaps) to guide functionalization .

- Docking studies : AutoDock Vina models interactions with protein targets (e.g., COX-2), identifying key hydrogen bonds with the trifluoromethylbenzyl group .

How can low yields in thioether formation be addressed?

Q. Common issues and solutions :

- Byproduct formation : Use scavengers (e.g., polymer-bound thiophiles) to remove excess benzyl chloride .

- Slow kinetics : Optimize solvent polarity (e.g., DMF > THF) or employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Q. Table 2: Reaction optimization case study

| Parameter | Initial Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Temperature | RT (25°C) | 60°C | 45% → 72% |

| Catalyst | None | 10 mol% KI | 72% → 85% |

How to resolve contradictions in spectral data during structural validation?

- Crystallographic vs. NMR data : If NMR suggests planar imidazole but XRD shows puckering, validate via variable-temperature NMR to assess conformational flexibility .

- Mass spectrometry anomalies : Isotopic patterns for sulfur (⁴% S³⁴) and fluorine (¹⁹F) must align with theoretical distributions .

What strategies enable structure-activity relationship (SAR) studies with analogs?

- Core modifications : Replace trifluoromethyl with chloro or methoxy groups to assess electronic effects on bioactivity .

- Pharmacophore mapping : Overlay analogs using PyMOL to identify conserved interactions (e.g., benzofuran π-stacking with hydrophobic pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.